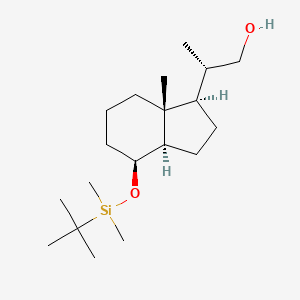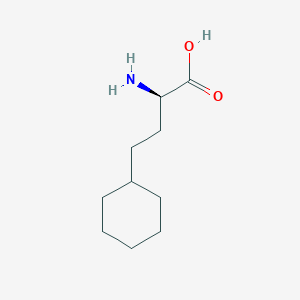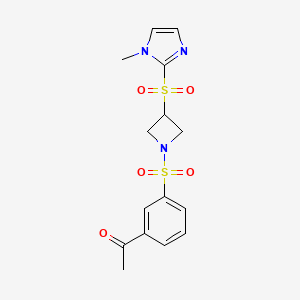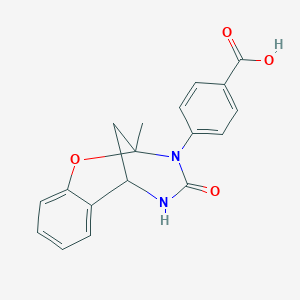![molecular formula C14H12N2O2 B2587554 (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-15-4](/img/structure/B2587554.png)
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 956189-15-4. It has a molecular weight of 240.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 .Aplicaciones Científicas De Investigación
Drug Development
This compound is a quinoline derivative, a class known for its therapeutic potential. It can serve as a precursor or an active moiety in the development of drugs targeting various diseases. For instance, quinoline derivatives have been investigated for their anti-malarial properties due to their ability to interfere with the life cycle of the malaria parasite .
Biological Studies
Quinolines are also used in biological studies as inhibitors of enzymes like alkaline phosphatases. These enzymes are significant in various biological processes, including dephosphorylation, which is crucial in signal transduction pathways. The compound could be a potent inhibitor for human germ cell alkaline phosphatase (h-GCAP) with potential applications in reproductive health research .
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis as an intermediate. It can undergo various reactions, including nitration, to produce other valuable quinoline derivatives. These derivatives can then be utilized in synthesizing complex molecules for pharmaceuticals or agrochemicals .
Green Chemistry
The synthesis of quinoline derivatives itself can be an application in green chemistry. Researchers aim to develop cleaner and more sustainable chemical processes, and the synthesis of this compound can be optimized to minimize waste and energy consumption. Techniques like microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored in this context .
Mecanismo De Acción
Target of Action
The primary target of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is the mitochondrial permeability transition pore (MPTP) . This compound acts as an inhibitor of Ca2±induced mitochondrial permeability transition .
Mode of Action
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: interacts with its target, the MPTP, by blocking the flux of Ca2+ into the mitochondria . This action decreases the mitochondrial membrane potential and inhibits the enzyme activities of mitochondrial respiratory chain complex III, IV, and V .
Biochemical Pathways
The action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid affects the biochemical pathway involving the mitochondrial permeability transition pore (MPTP). By inhibiting the Ca2+ flux into the mitochondria, it disrupts the normal functioning of the mitochondrial respiratory chain complexes .
Pharmacokinetics
The pharmacokinetics of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a decrease in mitochondrial membrane potential and inhibition of enzyme activities of mitochondrial respiratory chain complex III, IV, and V . This leads to a protective effect against Ca2±induced death in human liver cells .
Direcciones Futuras
Propiedades
IUPAC Name |
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBPAQAASAOOZ-CWSCBRNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)



![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)
